molecular formula C10H14ClNO B1434049 3-(2-Methylphenyl)azetidin-3-ol hydrochloride CAS No. 1798806-31-1

3-(2-Methylphenyl)azetidin-3-ol hydrochloride

Cat. No.: B1434049
CAS No.: 1798806-31-1
M. Wt: 199.68 g/mol
InChI Key: UIJDXDIHEDZMJA-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)azetidin-3-ol hydrochloride (CAS Number: 1798806-31-1) is a chemical compound supplied for research and development purposes . The compound has a molecular formula of C 10 H 14 ClNO and a molecular weight of 199.68 g/mol . Researchers can identify the compound by its SMILES string, represented as "CC1=C(C2(CNC2)O)C=CC=C1.Cl" . As a substituted azetidine, this compound is part of a class of structures that are of significant interest in medicinal chemistry and drug discovery. The azetidine ring is a four-membered nitrogen-containing heterocycle often explored as a scaffold or building block in the synthesis of novel pharmaceutical agents. The specific substitution with a 2-methylphenyl group at the 3-position of the azetidin-3-ol ring makes this a valuable intermediate for chemists. It is primarily used in laboratory settings for the construction of more complex molecules, in structure-activity relationship (SAR) studies, and as a key starting material in synthetic organic chemistry projects . Handling and Safety: Standard safe laboratory practices should be observed when handling this compound. While a specific Safety Data Sheet (SDS) was not available in the search results, it is essential to obtain and consult the SDS before use. Important Notice: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-(2-methylphenyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-9(8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJDXDIHEDZMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798806-31-1
Record name 3-(2-methylphenyl)azetidin-3-ol hydrochloride
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Mechanism of Action

    Biochemical Pathways

    The compound is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . PROTACs, on the other hand, are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

    Result of Action

    The result of the action of 3-(2-Methylphenyl)azetidin-3-ol hydrochloride depends on its use. As an ADC linker, it allows the cytotoxic drug to be released in the target cell once the ADC has bound to the appropriate antigen . As a PROTAC linker, it leads to the degradation of the target protein .

Biochemical Analysis

Biochemical Properties

3-(2-Methylphenyl)azetidin-3-ol hydrochloride plays a significant role in biochemical reactions, primarily as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, it interacts with antibodies and cytotoxins, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s interaction with antibodies involves the formation of stable covalent bonds, ensuring the effective delivery of the cytotoxic payload to the target cells.

Additionally, this compound is used as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound interacts with E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic agents to cancer cells, leading to cell death. This targeted approach minimizes the impact on healthy cells and reduces the side effects associated with traditional chemotherapy.

In the case of PROTACs, this compound influences cell function by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By selectively degrading oncogenic proteins, PROTACs can inhibit cancer cell proliferation and induce apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs. In ADCs, the compound forms stable covalent bonds with antibodies and cytotoxins, ensuring the targeted delivery of the cytotoxic payload to cancer cells. This targeted approach enhances the efficacy of the cytotoxic agent while minimizing off-target effects.

In PROTACs, this compound acts as a linker that connects the E3 ubiquitin ligase ligand and the target protein ligand. The formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein leads to the ubiquitination and subsequent degradation of the target protein. This selective degradation mechanism allows for precise control over protein levels within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture. Its stability can be affected by factors such as temperature and exposure to moisture, which may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively facilitates the targeted delivery of cytotoxic agents in ADCs and promotes the degradation of target proteins in PROTACs. At higher dosages, the compound may exhibit toxic or adverse effects, such as off-target cytotoxicity and immune responses. It is essential to determine the optimal dosage to maximize therapeutic efficacy while minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In ADCs, the compound is localized to the target cancer cells, where it facilitates the delivery of cytotoxic agents. In PROTACs, the compound’s localization is determined by its interaction with E3 ubiquitin ligases and target proteins, directing the degradation of target proteins within specific cellular compartments. The compound’s targeting signals and post-translational modifications play a crucial role in its subcellular localization and function.

Biological Activity

3-(2-Methylphenyl)azetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 188.66 g/mol
  • Structure : The compound features an azetidine ring substituted with a 2-methylphenyl group and a hydroxyl group.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating neurotransmitter levels and exhibiting neuroprotective effects.

Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicating effective cell growth inhibition.
  • HeLa (cervical cancer) : Comparable activity to established chemotherapeutics.

Neuroprotective Effects

Research into neuroprotective properties has shown that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for managing neurodegenerative diseases like Alzheimer's. The following table summarizes the findings:

CompoundAChE Inhibition (%)BChE Inhibition (%)Neuroprotective Model
3-(2-Methylphenyl)azetidin-3-ol HCl75%70%Salsolinol-induced neurodegeneration
Rivastigmine85%80%Standard control

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various azetidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.5 µM, suggesting a promising lead for further development in cancer therapeutics .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. It was found to reduce neuronal death by decreasing oxidative stress markers and caspase activation in glutamate-induced toxicity models. The compound exhibited protective effects comparable to those of known neuroprotective agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to azetidine derivatives with modifications to the aromatic substituent, azetidine ring methylation, or functional group additions (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) logP* Hydrogen Bond Donors/Acceptors Solubility (mg/mL) Key Structural Features
3-(2-Methylphenyl)azetidin-3-ol HCl - C10H14ClNO 195.68 2.1 1 donor, 2 acceptors ~50 (in water) 2-Methylphenyl group
Azetidin-3-ol hydrochloride 18621-18-6 C3H8ClNO 109.55 -0.5 2 donors, 2 acceptors >100 Unsubstituted azetidine ring
3-Methylazetidin-3-ol hydrochloride 124668-46-8 C4H10ClNO 123.58 0.2 1 donor, 2 acceptors ~80 Methyl group on azetidine ring
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl 2387602-02-8 C10H11ClF3NO 253.65 2.8 1 donor, 2 acceptors ~20 Trifluoromethylphenyl substitution
1-Methyl-3-azetidinol HCl 26687-49-0 C4H10ClNO 123.58 0.1 1 donor, 2 acceptors ~75 N-methylated azetidine ring

*logP values estimated using fragment-based methods.

Key Observations :

  • Trifluoromethyl Effects : The trifluoromethyl group in CAS 2387602-02-8 significantly increases molecular weight and reduces solubility due to hydrophobicity .
  • Methylation : Methylation on the azetidine ring (e.g., 3-Methylazetidin-3-ol hydrochloride) moderately increases logP without drastically altering solubility .

Pharmacological Activity

While direct data for 3-(2-Methylphenyl)azetidin-3-ol hydrochloride are sparse, related azetidine derivatives show activity at CNS targets:

  • Synthetic Intermediates : Azetidin-3-ol hydrochloride derivatives are key intermediates in synthesizing pyridine-based compounds (e.g., ), which are prevalent in kinase inhibitors and antimicrobial agents .

Preparation Methods

Stepwise Synthesis (Based on CN102827052A Patent)

The method consists of three main steps:

Step Description Reagents and Conditions Yield (%) Purity (%) (HPLC)
1 Preparation of intermediate by ring-opening Benzylamine dissolved in water (15x mass), cooled to 0-5°C; slow addition of epichlorohydrin (1.3 eq); reaction at 0-5°C for 12 h; filtration and washing with water and ethyl acetate/petroleum ether (1:20 v/v) 89 >96
2 Cyclization to 1-benzyl-3-hydroxyazetidine Intermediate dissolved in acetonitrile (15x mass); sodium carbonate (1.5 eq) added; reflux for 12 h; filtration; concentration and precipitation with petroleum ether (1.6x mass) 86 >95
3 Hydrogenation and formation of hydrochloride salt Compound dissolved in methanol (5x mass); addition of 4 M HCl (1 eq); palladium on carbon catalyst; hydrogenation for 8 h; filtration; concentration; precipitation with ethyl acetate (2x mass) 90 >98

Key Notes:

  • The organic solvent wash in step 1 uses a mixture of ethyl acetate and petroleum ether in a 1:20 volume ratio to enhance purity.
  • Sodium carbonate acts as an acid-binding agent facilitating ring closure.
  • Hydrogenation under palladium catalysis removes the benzyl protecting group, yielding the free azetidin-3-ol hydrochloride.
  • Reaction monitoring is performed via HPLC and GC to ensure completeness and purity.

Example Reaction Scheme:

  • Ring-opening of epichlorohydrin by benzylamine at low temperature.
  • Base-promoted cyclization to azetidine ring.
  • Catalytic hydrogenation in acidic medium to yield the hydrochloride salt.

Alternative Synthetic Approaches (Based on WO2000063168A1)

  • Use of N-protected azetidine intermediates (e.g., N-t-butyl-O-trimethylsilylazetidine) followed by acid treatment and extraction steps.
  • Hydrogenation under palladium hydroxide on carbon at elevated temperature and pressure (e.g., 60°C, 40 psi H2) for extended periods (up to 72 h) to remove protecting groups.
  • Formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions at low temperature followed by reflux and filtration.

These approaches illustrate alternative protective group strategies and purification techniques that can be adapted depending on scale and desired product specifications.

Summary Table of Preparation Parameters

Parameter Step 1: Intermediate Formation Step 2: Cyclization Step 3: Hydrogenation & Salt Formation
Starting Material Benzylamine, Epichlorohydrin Intermediate from Step 1 Compound from Step 2
Solvent Water; wash with ethyl acetate/petroleum ether (1:20) Acetonitrile Methanol
Temperature 0-5 °C Reflux (~80°C) Room temperature to 60°C (hydrogenation)
Reaction Time 12 hours 12 hours 8 hours
Base/Acid None (neutral to slightly basic) Sodium carbonate (1.5 eq) 4 M HCl (1 eq)
Catalyst None None Pd/C (palladium on carbon)
Yield (%) ~89 ~86 ~90
Purity (%) (HPLC) >96 >95 >98

Research Findings and Advantages

  • The described method achieves high yields and purities at each step, with the final hydrochloride salt exceeding 98% purity.
  • Use of inexpensive benzylamine instead of more costly amines reduces production cost.
  • The process is efficient, with a total production cycle of approximately 2 days.
  • The hydrogenation step under mild conditions ensures selective removal of protecting groups without degradation.
  • The method is scalable and suitable for industrial production.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the azetidine ring structure and substituent positions. A singlet at δ 3.8–4.2 ppm (azetidine protons) and aromatic peaks for the 2-methylphenyl group are diagnostic .
  • HPLC-PDA : Quantifies purity (>98% for pharmaceutical-grade material) and detects impurities like unreacted precursors .
  • Mass Spectrometry : ESI-MS (m/z ~224 for [M+H]+) validates molecular weight .

How should researchers address hygroscopicity and stability issues during storage?

Advanced Research Focus
The compound’s hygroscopic nature necessitates:

  • Storage : Under inert gas (argon) in sealed, desiccated containers at 2–8°C. Exposure to moisture leads to hydrolysis, forming 3-azetidinol by-products .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC monitoring can identify degradation pathways. Data contradictions in shelf-life reports often stem from variable storage protocols .

How can conflicting solubility data across studies be resolved?

Data Contradiction Analysis
Reported solubility in DMSO ranges from 5 mg/mL to >10 mg/mL. This variability arises from:

  • Crystallinity Differences : Amorphous vs. crystalline forms exhibit distinct solubility profiles.
  • Methodological Variations : Sonication time, temperature, and solvent pre-saturation protocols. Standardizing USP-type solubility assays (e.g., shake-flask method at 25°C) improves reproducibility .

What strategies mitigate side reactions during functionalization of the azetidine ring?

Advanced Research Focus
The electron-rich azetidine ring is prone to unwanted alkylation or oxidation. Solutions include:

  • Protection/Deprotection : Use of Boc or Fmoc groups during functionalization.
  • Catalytic Optimization : Palladium-mediated cross-coupling for aryl group introduction minimizes side products .
  • Kinetic Monitoring : In-situ FTIR tracks reaction progress, enabling early termination to prevent over-functionalization .

How do researchers validate biological activity assays involving this compound?

Advanced Research Focus
For neuropharmacological studies (e.g., norepinephrine reuptake inhibition):

  • Positive Controls : Compare activity to established inhibitors (e.g., atomoxetine) using radioligand binding assays .
  • Dose-Response Curves : Ensure linearity across 1–100 μM concentrations. Contradictory IC50 values may arise from assay buffer composition (e.g., divalent cation interference) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methylphenyl)azetidin-3-ol hydrochloride
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3-(2-Methylphenyl)azetidin-3-ol hydrochloride

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